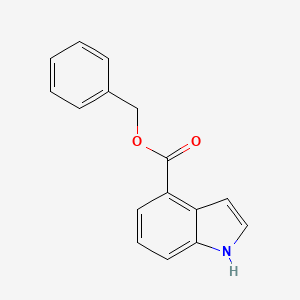

Benzyl 1H-indole-4-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

84401-11-6 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

benzyl 1H-indole-4-carboxylate |

InChI |

InChI=1S/C16H13NO2/c18-16(19-11-12-5-2-1-3-6-12)14-7-4-8-15-13(14)9-10-17-15/h1-10,17H,11H2 |

InChI Key |

UPIHDKSHKSBWEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C3C=CNC3=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

The ¹H NMR spectrum of Benzyl (B1604629) 1H-indole-4-carboxylate provides precise information about the chemical environment of each proton. The spectrum is characterized by distinct signals for the indole (B1671886) core and the benzyl ester group.

The indole N-H proton (H-1) is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. semanticscholar.orgnih.gov The protons on the indole ring exhibit characteristic splitting patterns. The H-3 proton typically appears as a triplet, while the H-2 proton is also a triplet, both coupling with each other and the N-H proton. orgsyn.org The aromatic protons on the benzo-fused portion of the indole ring (H-5, H-6, and H-7) appear in the aromatic region, with their specific shifts and coupling constants determined by the electron-withdrawing effect of the carboxylate group at the C-4 position. For the related methyl indole-4-carboxylate, these protons appear between δ 7.23 and δ 7.93 ppm. orgsyn.org

The benzyl group introduces a sharp singlet for the benzylic methylene (B1212753) protons (CH₂) around δ 5.3 ppm. rsc.org The five protons of the phenyl ring typically appear as a multiplet in the range of δ 7.3-7.5 ppm. semanticscholar.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Benzyl 1H-indole-4-carboxylate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (Indole H-1) | > 11.0 | br s | - |

| Indole H-2 | ~7.3 | t | J ≈ 3.0 |

| Indole H-3 | ~7.2 | t | J ≈ 3.0 |

| Indole H-5 | ~7.9 | d | J ≈ 8.1 |

| Indole H-6 | ~7.2 | t | J ≈ 7.7 |

| Indole H-7 | ~7.6 | d | J ≈ 7.5 |

| Benzyl CH₂ | ~5.3 | s | - |

| Benzyl Ar-H | 7.3 - 7.5 | m | - |

Note: Predicted values are based on data for analogous compounds like methyl indole-4-carboxylate and other N-benzyl indoles. orgsyn.orgrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon framework of the molecule. For the indole core, the carbon atoms have characteristic chemical shifts. Based on data for methyl indole-4-carboxylate, the indole carbons appear between δ 103 and δ 137 ppm. orgsyn.org The ester carbonyl carbon (C=O) is a key diagnostic signal, expected to resonate significantly downfield, typically in the range of δ 167-168 ppm. orgsyn.org

The benzyl group contributes a signal for the methylene carbon (CH₂) around δ 67-69 ppm and signals for the aromatic carbons of the phenyl ring between δ 127 and δ 136 ppm. rsc.orgmdpi.com The carbon attached to the oxygen (ipso-carbon) and the para-carbon usually have distinct shifts from the ortho- and meta-carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~168 |

| C2 | ~123 |

| C3 | ~104 |

| C3a | ~127 |

| C4 | ~116 |

| C5 | ~121 |

| C6 | ~121 |

| C7 | ~127 |

| C7a | ~137 |

| Benzyl CH₂ | ~68 |

| Benzyl C1' (ipso) | ~136 |

| Benzyl C2'/C6' (ortho) | ~128 |

| Benzyl C3'/C5' (meta) | ~128 |

| Benzyl C4' (para) | ~128 |

Note: Predicted values are based on data for analogous compounds like methyl indole-4-carboxylate. orgsyn.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. youtube.com It would show correlations between adjacent aromatic protons on the indole ring (e.g., H-5 with H-6, and H-6 with H-7) and within the benzyl group's phenyl ring. It would also confirm the coupling between the H-2 and H-3 protons of the indole core. ugm.ac.id

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : An HSQC or HMQC spectrum correlates protons with their directly attached carbons (¹J C-H coupling). youtube.com This technique is essential for definitively assigning each carbon signal by linking it to its known proton signal. For example, it would show a cross-peak between the benzylic CH₂ proton signal (~δ 5.3) and the corresponding carbon signal (~δ 68). ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons over two to three bonds (²J and ³J C-H coupling), which is vital for piecing together the molecular fragments. youtube.comresearchgate.net Key correlations would include the signal from the benzylic CH₂ protons to the ester carbonyl carbon and the ipso-carbon of the benzyl ring. Additionally, correlations from indole protons H-3 and H-5 to the ester carbonyl carbon would unequivocally confirm the attachment of the benzyl carboxylate group at the C-4 position of the indole ring. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display several characteristic absorption bands.

The N-H stretching vibration of the indole ring is expected to appear as a distinct band around 3350 cm⁻¹. orgsyn.org A very strong and sharp absorption band corresponding to the C=O stretch of the ester functional group would be prominent around 1700 cm⁻¹. orgsyn.orgfabad.org.tr Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C stretching absorptions appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester group would produce strong bands in the 1300-1100 cm⁻¹ region. orgsyn.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | ~3350 | Medium |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Ester C=O | Stretch | ~1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Variable |

| Ester C-O | Stretch | 1300 - 1100 | Strong |

Note: Frequencies are based on data from analogous indole ester compounds. orgsyn.orgfabad.org.tr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z value to a high degree of accuracy, allowing for the determination of the elemental composition of the molecule and its fragments. researchgate.netunodc.org For this compound (C₁₆H₁₃NO₂), the calculated exact mass for the molecular ion [M+H]⁺ would be used to confirm its chemical formula.

The fragmentation pattern in the mass spectrum would provide further structural evidence. A characteristic and often base peak in the spectra of benzyl esters is the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzylic C-O bond and rearrangement of the resulting benzyl cation. miamioh.edu Other significant fragments would arise from the loss of the benzyloxy group or subsequent fragmentation of the indole-4-carboxylic acid moiety.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methyl indole-4-carboxylate |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

The electronic absorption properties of indole derivatives are of significant interest due to the role of the indole ring as a fundamental chromophore in many biologically important molecules. nih.gov The UV-Vis spectrum of the indole chromophore is typically characterized by two main absorption bands, designated as ¹Lₐ and ¹Lₑ, which arise from π→π* transitions. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. core.ac.uksrce.hr Electron-donating or electron-withdrawing groups can cause bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts in the absorption maxima (λmax). nih.govcore.ac.uk

While specific experimental UV-Vis data for this compound is not extensively published, analysis of related indole ester compounds provides insight into the expected spectral characteristics. For instance, studies on various indole carboxylate derivatives show characteristic absorption peaks in the ultraviolet region. rsc.orgbeilstein-journals.org Absorbance measurements are typically conducted using a UV-Vis spectrophotometer with samples dissolved in solvents like methanol, ethanol, or water. core.ac.ukrsc.orgnih.gov The spectrum for an indole-4-carboxylate would be influenced by the electronic interplay between the indole nucleus and the benzyl ester group at the C4 position. Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can complement experimental data by predicting electronic transitions and helping to assign the observed spectral bands. researchgate.net

The following table summarizes the UV-Vis absorption data for several related indole ester compounds, illustrating the typical absorption ranges for this class of molecules.

Table 1: UV-Vis Absorption Data for Selected Indole Ester Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| tert-Butyl 6-iodo-1H-indole-1-carboxylate | Methanol | 201, 229, 294 | beilstein-journals.org |

| Methyl 6-amino-1H-indole-4-carboxylate | Water | ~300 | rsc.org |

Solid-State Structural Determination: Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. For indole derivatives, SC-XRD studies reveal key structural features, such as the planarity of the indole ring and the nature of hydrogen bonding. nih.goviucr.orgnih.gov

In the solid state, indole derivatives containing an N-H group and a carbonyl oxygen, such as indole carboxylates, frequently form hydrogen-bonded dimers. nih.goviucr.org A common and stable motif is the formation of a centrosymmetric R²₂(10) ring, where the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule, and vice-versa. nih.goviucr.org

While the specific crystal structure of this compound is not available in the reviewed literature, the crystallographic data of closely related compounds like Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate and Ethyl 1H-indole-2-carboxylate provide a clear model for the expected structural characteristics. nih.govnih.gov In these structures, the indole ring system is essentially planar. iucr.orgnih.gov The crystal packing is often stabilized by a combination of C-H···O and potential C-H···π interactions, in addition to the primary N-H···O hydrogen bonds. nih.gov Crystals suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent mixture, such as ethyl acetate (B1210297) and petroleum ether. nih.gov

The table below presents representative crystallographic data for a related indole ester, Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate, to illustrate the typical parameters obtained from an SC-XRD experiment. nih.gov

Table 2: Representative Crystal Data and Structure Refinement for Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate

| Parameter | Value |

|---|---|

| Compound | Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate |

| Chemical Formula | C₂₁H₂₃NO₂ |

| Formula Weight ( g/mol ) | 321.40 |

| Temperature (K) | 113 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| Unit Cell Dimensions | |

| a (Å) | 16.231 (3) |

| b (Å) | 19.479 (4) |

| c (Å) | 5.5226 (11) |

| Volume (ų) | 1746.0 (6) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg/m³) | 1.222 |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| Reflections Collected | 15878 |

| Independent Reflections | 2204 |

| Final R indices [I > 2σ(I)] | R1 = 0.0450, wR2 = 0.0911 |

| R indices (all data) | R1 = 0.0831, wR2 = 0.1017 |

Data sourced from reference nih.gov.

Mechanistic Investigations of Reactions Involving Benzyl 1h Indole 4 Carboxylate

Catalytic Cycles and the Role of Transition Metal Complexes (e.g., Palladium, Ruthenium) in Indole (B1671886) Functionalization

Transition metal complexes, particularly those of palladium and ruthenium, are pivotal in catalyzing the functionalization of the indole core in compounds like Benzyl (B1604629) 1H-indole-4-carboxylate. nih.gov These catalysts operate through distinct catalytic cycles that enable highly selective and efficient C-H bond activations and cross-coupling reactions. mdpi.comresearchgate.net

Palladium Catalysis:

Palladium catalysts are widely employed for the C3-benzylation and arylation of indoles. acs.orgnih.gov A general catalytic cycle for the Pd-catalyzed reaction of an indole carboxylic acid with benzyl alcohol in water can be proposed as follows. mdpi.comresearchgate.net

Pd(0) Formation: The cycle begins with a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.

Oxidative Addition: The Pd(0) complex undergoes oxidative addition with benzyl alcohol to form an (η³-benzyl)palladium(II) intermediate. Water plays a crucial role in this step by promoting the sp³ C–O bond activation. mdpi.com

C-H Activation/Coordination: The indole substrate coordinates to the palladium center. The C3-H bond of the indole is then activated, leading to the formation of a palladacycle intermediate.

Reductive Elimination/Further Reaction: This intermediate can then undergo further reaction. It may not proceed through direct reductive elimination to form a simple C3-benzylated indole. Instead, it can react with another molecule of benzyl alcohol to form more complex products like bis(indolyl)methanes. mdpi.com The catalyst is regenerated at the end of the cycle.

The choice of ligands, such as TPPMS (triphenylphosphine-3,3′,3′′-trisulfonic acid trisodium (B8492382) salt), is critical for the reaction's success, particularly in aqueous media. mdpi.com

Ruthenium Catalysis:

Ruthenium catalysts are also effective for C-H activation and functionalization of indoles. mdpi.comresearchgate.net The carboxylate group, as present in Benzyl 1H-indole-4-carboxylate, can act as a directing group, guiding the metal to activate specific C-H bonds, such as those at the C4, C5, or C7 positions. mdpi.com

A proposed catalytic cycle for a ruthenium-catalyzed C-H alkylation directed by a carboxylate group involves several key steps: nih.gov

Complex Formation: A ruthenium precursor, like [Ru(p-cym)Cl₂]₂, reacts with a ligand and the carboxylic acid substrate to form a catalytically active monomeric species. nih.gov

C-H Activation: The active complex undergoes a reversible C-H activation to form an ortho-carboxylate ruthenacycle intermediate. nih.gov

Redox Step & Radical Formation: The electron density at the ruthenium center, enhanced by the ligand, facilitates a single-electron reduction of an alkyl halide, generating an alkyl radical and a Ru(III) intermediate. nih.gov

Radical Attack & Product Formation: The alkyl radical attacks the ruthenacycle, leading to the formation of the final product and regeneration of the active ruthenium catalyst. nih.gov

This demonstrates the versatility of transition metals in orchestrating complex transformations on the indole scaffold through well-defined catalytic cycles.

Computational Mechanistic Studies (e.g., Transition State Analysis)

Computational chemistry provides powerful tools for elucidating reaction mechanisms, rationalizing experimental observations, and predicting reactivity. Density Functional Theory (DFT) calculations are frequently used to map potential energy surfaces, identify intermediates, and analyze transition state structures for reactions involving indole derivatives.

For example, computational studies on the electrophilic nitration of N-Boc-indole have been used to understand the reaction pathway and the origin of its high regioselectivity. nih.gov By calculating the energies of transition states for attack at different positions of the indole ring, researchers can confirm that the pathway leading to C3-nitration is kinetically favored. nih.gov

In the context of transition metal catalysis, DFT calculations have been employed to study the C-H insertion reactions of rhodium aryl/aryl carbenes. acs.org These studies support a stepwise mechanism involving hydride transfer followed by C-C bond formation. The calculations help to rationalize the observed stereoselectivity and the preference for C-H insertion over other potential pathways, such as O-H insertion when a hydroxyl group is present. acs.org The analysis of transition state geometries can reveal the key interactions between the substrate and the chiral catalyst that dictate the enantiomeric excess of the product. acs.org

While specific computational studies on this compound are not widely reported, the principles and methodologies from related systems are directly applicable. Such studies could be used to:

Predict the most favorable site for C-H activation by different metal catalysts.

Analyze the role of the benzyl ester and the C4-carboxylate group in modulating the electronic properties and reactivity of the indole ring.

Design chiral ligands for enantioselective transformations.

Understand the transition states leading to different regioisomeric products when using the carboxylate as a directing group.

These computational insights are invaluable for the rational design of new synthetic methods and for optimizing existing reaction conditions to achieve higher efficiency and selectivity.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules like Benzyl (B1604629) 1H-indole-4-carboxylate, DFT is frequently employed to determine various properties with high accuracy. Typically, calculations are performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to balance computational cost and accuracy. nih.goveuropub.co.uk

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For Benzyl 1H-indole-4-carboxylate, this analysis would identify the preferred bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability to donate an electron (nucleophilicity). For indole (B1671886) derivatives, the HOMO is often distributed across the electron-rich indole ring system.

LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO's location indicates the most probable site for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A small energy gap is associated with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. europub.co.ukscispace.com

For a related quinoline (B57606) carboxylate, the HOMO-LUMO gap was calculated to be 4.0319 eV, indicating significant stability. nih.gov In another similar structure, the gap was found to be 0.15223 a.u. (approximately 4.14 eV). europub.co.uk

| Parameter | Description | Typical Expected Value (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 | nih.goveuropub.co.uk |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | nih.goveuropub.co.uk |

| ΔE (Gap) | HOMO-LUMO Energy Gap | ~4.0 | nih.goveuropub.co.uk |

Electrostatic Potential Surface (EPS) and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. cumhuriyet.edu.tr It maps the electrostatic potential onto the electron density surface.

Negative Regions (Red/Yellow): Indicate areas rich in electrons, typically around electronegative atoms like oxygen and nitrogen. These sites are susceptible to electrophilic attack.

Positive Regions (Blue): Indicate areas with a deficiency of electrons, usually around hydrogen atoms. These sites are prone to nucleophilic attack.

Neutral Regions (Green): Represent areas with near-zero potential.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), are often calculated from HOMO and LUMO energies to quantify a molecule's reactivity. A molecule with low chemical hardness is termed "soft" and is generally more reactive.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

DFT calculations can accurately predict various spectroscopic properties.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated values are then compared with experimental data to confirm the molecular structure.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. This analysis helps assign the observed UV-Vis absorption bands to specific electronic transitions, often involving π→π* transitions within the aromatic systems of the indole and benzyl groups.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of distributions from other molecules.

By generating a 3D Hirshfeld surface and 2D fingerprint plots, researchers can identify the specific types and relative contributions of different intermolecular contacts, such as:

Hydrogen bonds (e.g., C—H···O, N—H···O).

π–π stacking interactions between aromatic rings.

van der Waals forces (e.g., H···H contacts).

In studies of similar indole derivatives, Hirshfeld analysis has shown that H···H, C···H, and O···H contacts often account for the largest contributions to the crystal packing. nih.gov For instance, in one related compound, H···H interactions made up 43.3% of the total surface contacts. nih.gov These interactions collectively stabilize the three-dimensional supramolecular architecture.

Theoretical Insights into Compound Stability and Reactivity

The collective data from DFT calculations provide a comprehensive theoretical understanding of the stability and reactivity of this compound.

Stability: A large HOMO-LUMO gap is a primary indicator of high kinetic stability. europub.co.uk The analysis of optimized geometry can reveal stabilizing intramolecular interactions, such as hydrogen bonds, which contribute to the preferred conformation.

Reactivity: The FMO analysis and MEP map are key to predicting reactivity. The energies and distributions of the HOMO and LUMO identify the molecule's capacity as an electron donor or acceptor, while the MEP surface highlights the specific atomic sites where electrophilic and nucleophilic attacks are most likely to occur. cumhuriyet.edu.tr The calculated global reactivity descriptors provide quantitative measures to compare its reactivity with other compounds.

Chemical Reactivity and Derivatization Strategies for Benzyl 1h Indole 4 Carboxylate

Functionalization at the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom (N-1) of the indole ring in Benzyl (B1604629) 1H-indole-4-carboxylate possesses a reactive proton that can be readily abstracted by a base, rendering the nitrogen nucleophilic. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and acyl groups, thereby modulating the electronic properties and steric environment of the indole core.

A common strategy for N-functionalization is N-alkylation. This typically involves deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The resulting indolide anion then undergoes a nucleophilic substitution reaction with an electrophile, such as an alkyl halide. For instance, the reaction of an indole with benzyl bromide in the presence of KOH in DMSO is a well-established method for synthesizing N-benzyl indoles. orgsyn.org This protocol is applicable for introducing various alkyl groups at the N-1 position of Benzyl 1H-indole-4-carboxylate. Similarly, acylation can be achieved using acyl chlorides or anhydrides to introduce carbonyl functionalities. orgsyn.org

Electrophilic Aromatic Substitution and C-H Activation on the Indole Ring

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. researchgate.net The site of substitution is influenced by the inherent electronic properties of the indole nucleus and the directing effects of existing substituents. wikipedia.orgmasterorganicchemistry.com Concurrently, modern synthetic methods focusing on transition-metal-catalyzed C-H activation have provided powerful tools for the direct and selective functionalization of specific C-H bonds, often with regioselectivity that complements classical electrophilic substitution. researchgate.netdntb.gov.uarsc.org

The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack. acs.org This is due to the ability of the nitrogen atom to stabilize the intermediate arenium ion through resonance, where the positive charge is delocalized without disrupting the aromaticity of the benzene (B151609) ring. uci.edumsu.edu Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation on an unsubstituted indole typically occur at C3. wikipedia.org

For this compound, the C4-ester group acts as an electron-withdrawing group, which can influence the regioselectivity of substitution reactions. While C3 remains a primary site for reactivity, functionalization at other positions (C2, C5, C6, C7) often requires specific strategies, such as the use of directing groups or transition-metal catalysis to overcome the inherent reactivity patterns of the indole core. researchgate.netacs.org Accessing the benzene core (C4 to C7) is particularly challenging and is an active area of research. researchgate.netresearchgate.net

Transition-metal catalysis has revolutionized the selective functionalization of C-H bonds in indoles, allowing for the introduction of various groups with high precision. rsc.org

C3-Alkenylation: The direct alkenylation at the C3 position of indoles is a valuable transformation for synthesizing precursors to pharmacologically active molecules. nih.gov Ruthenium(II)-catalyzed C-H activation has been shown to be highly effective for the site-selective C3-alkenylation of indole-4-carboxylate derivatives. In this method, the ester group at the C4 position acts as a directing group, facilitating the formation of a six-membered metallacycle intermediate with the ruthenium catalyst. This directs the selective alkenylation at the C3 position. nih.gov The reaction of methyl 1H-indole-4-carboxylate, a close analog of the benzyl ester, with various acrylates proceeds in good to high yields. nih.gov The protocol demonstrates high site selectivity, operational simplicity, and a broad substrate scope. nih.gov

Table 1: Ruthenium(II)-Catalyzed C3-Alkenylation of Methyl 1H-indole-4-carboxylate

| Entry | Acrylate | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl acrylate | 3aa | 88 |

| 2 | Ethyl acrylate | 3ab | 82 |

| 3 | n-Butyl acrylate | 3ac | 75 |

| 4 | t-Butyl acrylate | 3ad | 69 |

Data sourced from a study on methyl 1H-indole-4-carboxylate, which serves as a representative model. nih.gov

Other metal catalysts, such as palladium, have also been extensively used for the C3-alkenylation of indoles via oxidative dehydrogenative Heck reactions. nih.gov

C3-Cyanation: The introduction of a nitrile group at the C3 position yields 3-cyanoindoles, which are important synthetic intermediates. Various metal-catalyzed methods have been developed for this transformation. A copper-promoted C3-cyanation of indoles has been achieved using a combination of an amine (like TMEDA) and ammonium (B1175870), with oxygen as a clean oxidant. rsc.org Palladium-catalyzed methods that utilize safe and readily available cyanide sources, such as acetonitrile (B52724) rsc.org or a combination of ammonium bicarbonate and DMSO documentsdelivered.com, have also been reported. These protocols offer excellent regioselectivity for the C3 position. Additionally, electrochemical approaches provide a sustainable, metal-free alternative for the site-selective C-H cyanation of indoles, achieving high yields for both C2 and C3-cyanated products depending on the reaction conditions. organic-chemistry.orgacs.org

Achieving regioselectivity at positions other than C3 is a significant synthetic challenge. researchgate.net The strategy often involves the installation of a directing group (DG) at the N-1 position. nih.gov This directing group coordinates with a transition metal catalyst, bringing it into proximity with a specific C-H bond and enabling its selective functionalization. For example, different directing groups on the indole nitrogen have been used to direct palladium or iridium catalysts to selectively functionalize the C2 or C7 positions. acs.orgnih.gov While the C4-benzyl carboxylate group in the target molecule can itself exert some directing influence, as seen in C3-alkenylation nih.gov, achieving functionalization at other sites like C2, C5, C6, or C7 would likely require a carefully chosen N-1 directing group strategy to override the inherent electronic preferences of the indole ring. researchgate.net

Transformations of the Carboxylate Moiety

The benzyl carboxylate group at the C4 position offers another site for chemical modification. The ester can be hydrolyzed, reduced, or converted into other functional groups like amides.

The benzyl ester can be cleaved to furnish the corresponding 1H-indole-4-carboxylic acid. This transformation is typically accomplished through saponification (alkaline hydrolysis). clockss.org Standard conditions involve treating the benzyl ester with a base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and a miscible organic solvent like methanol, ethanol, or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which upon acidic workup, provides the free carboxylic acid. This hydrolysis is a fundamental step for further derivatization of the carboxyl group or for synthesizing compounds where a free carboxylic acid is required for biological activity.

Amidation and Transesterification Reactions

The ester group at the C4 position of the indole ring is a key site for derivatization through nucleophilic acyl substitution reactions. Amidation and transesterification are two such important transformations that allow for the introduction of various functionalities.

Amidation: The conversion of the benzyl ester to an amide can be achieved by direct reaction with a primary or secondary amine. While direct thermal amidation between unactivated carboxylic acids and amines is possible, the reaction often requires harsh conditions and is limited in scope. mdpi.com Catalytic methods, however, offer milder and more efficient alternatives. For instance, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. scispace.com In a related study, a series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid were synthesized by coupling the carboxylic acid with 4-amino-1-benzylpiperidine (B41602) using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent in THF, affording the desired amide in 83% yield. chemrxiv.org Although this example pertains to the 5-carboxylic acid isomer, the methodology is applicable to this compound. The reaction would proceed by activation of the carboxylic acid (obtained after hydrolysis of the benzyl ester) with a coupling agent, followed by nucleophilic attack of the amine.

Transesterification: This process involves the conversion of the benzyl ester into a different ester by reacting it with an alcohol in the presence of a catalyst. Transesterification can be catalyzed by both acids and bases, as well as by organometallic complexes and enzymes. For example, a tetranuclear zinc cluster has been reported to promote the transesterification of various functionalized substrates under mild conditions. rsc.org While specific examples for this compound are not prevalent in the literature, general methods for transesterification are well-established and can be applied to this substrate. The choice of catalyst and reaction conditions would depend on the specific alcohol being used and the desired outcome.

Table 1: Examples of Amidation and Transesterification Reactions on Indole Carboxylic Acids/Esters

Reactant Reagents and Conditions Product Yield Reference 1H-Indole-5-carboxylic acid and 4-amino-1-benzylpiperidine CDI, THF 1H-Indole-5-carboxylic acid (1-benzylpiperidin-4-yl)-amide 83% chemrxiv.org Generic Benzyl Ester Alcohol, Zinc Cluster Catalyst Transesterified Product Very Good rsc.org

Reduction of the Ester Group to Alcohol Functionality

The ester group of this compound can be readily reduced to a primary alcohol, (1H-indol-4-yl)methanol, a valuable synthetic intermediate. This transformation is typically achieved using powerful reducing agents, most notably lithium aluminum hydride (LiAlH4). masterorganicchemistry.comorganic-chemistry.org

In a specific example, the reduction of a closely related derivative, methyl 1-(4-chlorobenzyl)-1H-indole-4-carboxylate, was accomplished using lithium aluminum hydride in tetrahydrofuran (THF). The reaction proceeded efficiently, yielding [1-(4-chlorobenzyl)-1H-indol-4-yl]methanol in 92% yield after stirring for one hour. tandfonline.com This high-yielding transformation highlights the effectiveness of LiAlH4 for the reduction of indole-4-carboxylates. The general procedure involves the careful addition of the reducing agent to a solution of the ester in an anhydrous ethereal solvent, followed by quenching of the reaction and workup to isolate the alcohol product.

It is important to note that while LiAlH4 is highly effective, it can also reduce other functional groups. Therefore, chemoselectivity can be a concern if other reducible moieties are present in the molecule.

Table 2: Reduction of Indole-4-carboxylate Derivatives

Reactant Reagents and Conditions Product Yield Reference Methyl 1-(4-chlorobenzyl)-1H-indole-4-carboxylate LiAlH4, THF, 1 h [1-(4-Chlorobenzyl)-1H-indol-4-yl]methanol 92% tandfonline.com

Chemical Modifications of the Benzyl Substituent

The benzyl group of this compound serves as a protecting group for the carboxylic acid functionality and can be selectively removed or modified. The most common transformation is the cleavage of the benzyl ester to yield the corresponding carboxylic acid, 1H-indole-4-carboxylic acid.

Hydrogenolysis: The premier method for the debenzylation of benzyl esters is catalytic hydrogenolysis. organic-chemistry.org This reaction typically involves treating the benzyl ester with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). chemrxiv.org The reaction proceeds under mild conditions and generally affords the carboxylic acid and toluene (B28343) as the by-product. While effective, care must be taken as some palladium catalysts can also reduce the indole ring under certain conditions. To mitigate this, catalyst pre-treatment or the use of specific solvent systems can be employed to enhance selectivity. chemrxiv.org

Other Cleavage Methods: Besides hydrogenolysis, other methods for benzyl ester cleavage exist. These include the use of strong acids, although this is limited to substrates that can withstand acidic conditions. organic-chemistry.org Additionally, enzymatic methods for the cleavage of benzyl esters have been developed, offering a mild and selective alternative. nih.gov For instance, an esterase from Bacillus subtilis and a lipase (B570770) from Candida antarctica have been shown to efficiently remove benzyl protecting groups in high yields. nih.gov

Table 3: Methods for the Cleavage of Benzyl Esters

Method Reagents and Conditions Products Key Features Reference Catalytic Hydrogenolysis H2, Pd/C, Solvent (e.g., THF, DMF) Carboxylic Acid, Toluene Mild conditions, high yield, potential for indole ring reduction. chemrxiv.orgorganic-chemistry.org Acid-Catalyzed Cleavage Strong Acids (e.g., HBr) Carboxylic Acid, Benzyl Bromide Harsh conditions, limited substrate scope. organic-chemistry.org Enzymatic Cleavage Esterase from B. subtilis or Lipase from C. antarctica Carboxylic Acid, Benzyl Alcohol Mild, selective, high yields. nih.gov

Applications of Benzyl 1h Indole 4 Carboxylate in Advanced Organic Synthesis

Role as a Versatile Building Block for Diverse Heterocyclic Systems

The indole (B1671886) ring is an electron-rich aromatic system, making it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. google.com Benzyl (B1604629) 1H-indole-4-carboxylate serves as an excellent starting material for creating fused polycyclic systems by leveraging the reactivity of various positions on the indole core.

Key reactive sites on Benzyl 1H-indole-4-carboxylate that enable the construction of diverse heterocycles include:

The Indole Nitrogen (N-1): The N-H bond can be readily deprotonated and alkylated or acylated, incorporating the indole nucleus into larger frameworks.

The C-3 Position: This position is highly nucleophilic and susceptible to electrophilic substitution, making it a common site for functionalization. Reactions such as the Vilsmeier-Haack formylation introduce a reactive handle that can be used for subsequent cyclization reactions. nih.govresearchgate.net

The Benzene (B151609) Ring (C-5, C-6, C-7): While less reactive than the C-3 position, these sites can undergo electrophilic aromatic substitution under more forcing conditions, allowing for the introduction of additional functional groups.

The Carboxylate Group (C-4): This group can be transformed into other functionalities, such as amides or hydroxymethyl groups, after deprotection of the benzyl ester. The initial synthesis of indole-4-carbaldehyde, a related precursor, often involves the reduction of a carboxylate like methyl indole-4-carboxylate, followed by oxidation. google.com

A notable example of its utility is in the synthesis of novel tetracyclic indole scaffolds. Starting from the related methyl 1H-indole-4-carboxylate, a Vilsmeier-Haack reaction introduces a formyl group at the C-3 position. This intermediate can then undergo a cascade reaction with a diamine, leading to the formation of a complex, fused heterocyclic system. nih.govresearchgate.net This strategy demonstrates how the indole-4-carboxylate scaffold can be elaborated into unique, polycyclic structures relevant to medicinal chemistry.

Table 1: Examples of Heterocyclic Systems Derived from Indole Scaffolds

| Starting Material Scaffold | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| Methyl 1H-indole-4-carboxylate | Vilsmeier-Haack & Cascade Cyclization | Fused Tetracyclic Indole |

| 2-Phenyl-1H-indoles | Rhodium-Catalyzed C-H Coupling | Indole-Fused Polycyclic Scaffolds |

| Indole | [4+3] Cycloaddition | Cyclohepta[b]indoles |

This table illustrates the versatility of the indole core in building diverse heterocyclic frameworks through various synthetic strategies.

Utilization in Cascade and Multicomponent Reactions for Molecular Complexity Generation

Cascade reactions and multicomponent reactions (MCRs) are powerful tools in organic synthesis for rapidly building molecular complexity from simple starting materials in a single step. rsc.org The indole nucleus is a common participant in such reactions. researchgate.netrsc.org this compound is well-suited for these strategies due to its multiple reactive sites that can engage in sequential bond-forming events.

An exemplary cascade reaction begins with the formylation of an indole-4-carboxylate ester at the C-3 position. The resulting intermediate, a 3-formyl-1H-indole-4-carboxylate, can then react with a dinucleophile, such as ethane-1,2-diamine, in an acid-catalyzed process. This sequence initiates an intramolecular cyclization and subsequent rearrangement, yielding a novel tetracyclic indole scaffold in a one-step procedure. nih.govresearchgate.net This process efficiently generates a complex polycyclic framework from a relatively simple indole precursor.

While specific MCRs involving this compound are not extensively documented, the indole scaffold itself is a privileged component in many MCRs. For instance, the indole C-3 position can act as the nucleophile in reactions like the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide. The presence of the carboxylate at the C-4 position on this compound provides a functional handle that can be used for further diversification after the MCR has been performed.

Precursor for the Synthesis of Complex Natural Products and Bioactive Molecule Scaffolds (Focus on synthetic routes, not biological outcomes)

The indole ring is a core structural motif in a vast number of natural products, particularly alkaloids. rsc.org Synthetic chemists often utilize functionalized indoles like this compound as key intermediates in the total synthesis of these complex molecules. nih.gov The benzyl ester is particularly advantageous as it functions as a protecting group that can be selectively removed under mild conditions, typically through catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). This orthogonality allows for extensive modification of the indole core without affecting the carboxylic acid, which can be unmasked at a later stage for further transformations, such as amide bond formation.

For example, the synthesis of certain bioactive indole derivatives has been shown to start from methyl indole-4-carboxylate. nih.gov A typical synthetic sequence might involve:

N-protection/functionalization: The indole nitrogen is protected or functionalized, for instance, by reaction with a substituted benzyl chloride.

Ring functionalization: Other positions on the indole ring (e.g., C-3 or C-7) are modified.

Ester manipulation: The ester at C-4 is reduced to an alcohol or hydrolyzed to the carboxylic acid for subsequent reactions.

The use of a benzyl ester in place of a methyl ester in such a sequence offers the advantage of deprotection via hydrogenolysis, a method that is compatible with a wider range of functional groups compared to the often harsh basic or acidic hydrolysis conditions required for methyl esters. This makes this compound a strategic choice for multi-step syntheses of complex, functional-group-rich molecules.

Table 2: Synthetic Route Example Starting from an Indole-4-Carboxylate Scaffold

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Benzylation | Benzyl chloride, NaH | N-Benzyl indole-4-carboxylate |

| 2 | Ring Chlorination | N-Chlorosuccinimide | 3-Chloro-N-benzyl indole-4-carboxylate |

| 3 | Ester Reduction | DIBAL-H | (3-Chloro-N-benzyl-1H-indol-4-yl)methanol |

This table outlines a hypothetical synthetic pathway illustrating how the this compound scaffold can be sequentially functionalized.

Development of Chemical Libraries for High-Throughput Screening (Emphasizing synthetic accessibility and diversity)

The development of chemical libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery. thermofisher.com Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex small molecules to probe biological systems. nih.govnih.gov The indole scaffold is a highly valued core structure for such libraries due to its prevalence in known drugs and its synthetic tractability. nih.govnih.govnih.gov

This compound is an ideal starting point for the construction of diverse chemical libraries due to its multiple points for diversification:

N-1 Position: A wide variety of alkyl and acyl groups can be introduced at the indole nitrogen, exploring different steric and electronic environments.

C-3 Position: Electrophilic substitution allows for the introduction of a diverse set of fragments. Palladium-catalyzed coupling reactions can also be used to attach various aryl or alkyl groups if a halogen is first installed at this position. researchgate.net

C-4 Carboxylate: The benzyl ester can be readily cleaved and the resulting carboxylic acid can be coupled with a large library of amines or alcohols to generate a vast array of amides and esters, respectively. This is a common strategy in the late-stage diversification of a lead compound.

This multi-directional approach allows for the rapid generation of thousands of distinct compounds from a single, common core. The synthetic accessibility of the starting material and the robustness of the subsequent chemical transformations make the this compound scaffold highly amenable to the parallel synthesis techniques used to build these libraries. nih.gov The resulting collections of indole-based compounds can then be screened to identify novel hits for various biological targets. nih.gov

Table 3: Points of Diversification on this compound for Library Synthesis

| Position | Type of Modification | Example Reagents/Reactions | Potential for Diversity |

|---|---|---|---|

| N-1 | Alkylation, Acylation | Alkyl halides, Acid chlorides | High: Introduces various side chains. |

| C-3 | Electrophilic Substitution | Vilsmeier, Friedel-Crafts, Halogenation | High: Introduces functional groups for further reaction or direct modulation of properties. |

| C-4 | Amidation, Esterification (post-deprotection) | Amine library, Alcohol library (with coupling agents) | Very High: Allows coupling with thousands of commercially available building blocks. |

This table summarizes the key positions on the this compound molecule that can be chemically modified to generate a diverse library of compounds.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. Future efforts in the synthesis of Benzyl (B1604629) 1H-indole-4-carboxylate will undoubtedly focus on developing methodologies that are not only efficient but also environmentally benign. This involves a shift away from traditional methods that may utilize hazardous reagents, generate significant waste, and require harsh reaction conditions.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates, improve yields, and often allows for the use of greener solvents or even solvent-free conditions. For instance, the synthesis of related benzyl indole (B1671886) carboxylate derivatives has been successfully achieved using microwave irradiation, suggesting a viable and more sustainable alternative to conventional heating methods. jbarbiomed.com

Another key area of development is the use of water as a solvent . Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research into palladium-catalyzed C-H activation of indole-carboxylic acids with benzyl alcohols in water has demonstrated the feasibility of conducting key bond-forming reactions in aqueous media. mdpi.com Adapting such methodologies for the specific synthesis of Benzyl 1H-indole-4-carboxylate would represent a significant step towards a more sustainable process.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free conditions. |

| Reactions in Water | Use of a non-toxic, non-flammable, and readily available solvent. |

| High Atom Economy Reactions | Minimization of waste, increased efficiency, and reduced environmental impact. |

Exploration of Novel Catalytic Systems for Site-Selective Functionalization

The indole nucleus possesses multiple reactive sites, making the site-selective functionalization of indole derivatives a significant challenge. The development of novel catalytic systems that can precisely target a specific position on the indole ring of this compound is a major area of future research. This is crucial for the efficient synthesis of more complex molecules with tailored properties.

Transition metal catalysis , particularly with palladium and rhodium, has emerged as a powerful tool for the C-H activation and functionalization of indoles. Rhodium(III)-catalyzed C-H activation at the C4-position of the indole ring has been reported, offering a direct route to introduce new functional groups at this specific location. wjpmr.com The application of such catalytic systems to this compound could enable the direct introduction of various substituents at the C4-position, bypassing the need for pre-functionalized starting materials.

The use of directing groups is another strategy that will continue to be explored to control the regioselectivity of catalytic reactions. By temporarily installing a directing group on the indole nitrogen or another position, it is possible to guide the metal catalyst to a specific C-H bond. The subsequent removal of the directing group provides the desired functionalized product. Research into new, easily attachable and removable directing groups will be instrumental in advancing the site-selective functionalization of indole-4-carboxylates.

Copper-catalyzed cross-coupling reactions also represent a promising area. Copper is a more abundant and less expensive metal than palladium, making copper-catalyzed reactions an attractive alternative. The development of novel copper-based catalytic systems for the N-arylation and C-H functionalization of indoles could provide more economical and sustainable routes to a wide range of derivatives of this compound.

| Catalytic System | Target Position | Potential Functionalization |

| Rhodium(III) Catalysis | C4-position | Arylation, Alkenylation, Amidation |

| Palladium Catalysis with Directing Groups | Various positions (e.g., C2, C7) | Arylation, Alkenylation, Silylation |

| Copper Catalysis | N1-position, C-H bonds | Arylation, Amination |

Integration of Machine Learning and AI in Predictive Organic Synthesis for Indole Derivatives

Retrosynthesis prediction is a key area where AI is making a significant impact. By training on vast databases of known chemical reactions, AI models can propose viable disconnection strategies for a target molecule, suggesting potential starting materials and reaction steps. This can help chemists to identify non-obvious and potentially more efficient synthetic routes to this compound and its derivatives.

Beyond just predicting pathways, ML models are also being developed to predict the outcomes of chemical reactions . By analyzing a combination of reactant structures, reagents, and reaction conditions, these models can estimate the likely yield and even the stereoselectivity of a reaction. This predictive capability can save significant time and resources in the laboratory by allowing chemists to prioritize experiments with a higher probability of success. For instance, a machine learning model could be trained to predict the optimal catalyst and conditions for a specific site-selective functionalization of the indole ring in this compound.

The integration of AI with automated synthesis platforms represents the next frontier. These robotic systems can perform a large number of experiments in a high-throughput manner, generating vast amounts of data that can be used to train and refine ML models. This closed-loop approach, where AI designs the experiments, the robot executes them, and the results are fed back to the AI for further learning, has the potential to dramatically accelerate the optimization of synthetic routes for indole derivatives.

| AI/ML Application | Description | Relevance to this compound |

| Retrosynthesis Prediction | AI algorithms suggest synthetic pathways by working backward from the target molecule. | Discovery of novel and more efficient synthetic routes. |

| Reaction Outcome Prediction | ML models predict the yield and selectivity of a reaction based on input parameters. | Optimization of reaction conditions for higher efficiency and selectivity. |

| Automated Synthesis | AI-guided robotic platforms perform high-throughput experimentation. | Rapid optimization of synthetic pathways and discovery of new reactions. |

Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization

A thorough understanding of the structure, properties, and reactivity of this compound is essential for its effective application. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and computational chemistry to achieve a comprehensive characterization of this molecule and its derivatives.

In the realm of spectroscopy , while standard techniques like NMR, IR, and mass spectrometry will remain crucial, more advanced methods will provide deeper insights. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. High-resolution mass spectrometry (HRMS) will continue to be vital for confirming the elemental composition of newly synthesized compounds with high accuracy.

Computational chemistry , particularly Density Functional Theory (DFT) , will play an increasingly important role in complementing experimental data. DFT calculations can be used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. Furthermore, computational methods can provide valuable insights into reaction mechanisms, helping to rationalize observed reactivity and guide the design of new catalysts and reactions. For example, DFT calculations can be used to model the transition states of different catalytic cycles for the functionalization of this compound, providing a theoretical basis for understanding and improving regioselectivity.

Molecular docking and molecular dynamics simulations will also be invaluable for understanding the interactions of this compound derivatives with biological targets, which is crucial for drug discovery applications.

| Technique | Information Obtained |

| Spectroscopic Techniques | |

| 1D and 2D NMR | Detailed structural information, connectivity of atoms. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |

| Computational Techniques | |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, predicted spectra. |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of molecules and their complexes. |

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for Benzyl 1H-indole-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : Benzyl esters of indole derivatives are typically synthesized via esterification or alkylation reactions. For example, acid-catalyzed esterification using indole-4-carboxylic acid and benzyl alcohol under reflux with a catalyst like sulfuric acid or ammonium cerium phosphate (NH4)2Ce(PO4)2·H2O can yield the target compound. Reaction parameters such as molar ratio (acid:alcohol), catalyst loading, and temperature must be optimized; deviations in these parameters can reduce yields by 15–30% .

- Validation : Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS is essential to confirm ester bond formation and rule out positional isomers (e.g., indole-5-carboxylate derivatives) .

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS provides definitive bond lengths, angles, and torsion angles. For example, the benzyl ester group’s orientation relative to the indole ring can be confirmed via SC-XRD, distinguishing it from alternative regioisomers .

- Data Interpretation : Discrepancies in melting points (e.g., mp 232–234°C for indole-5-carboxylic acid vs. 256–259°C for indole-6-carboxylic acid) highlight the need for complementary techniques like differential scanning calorimetry (DSC) to validate purity .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying impurities (<0.5% area). Gas chromatography (GC) is less effective due to the compound’s thermal instability.

- Cross-Validation : Mass spectrometry (MS) and FT-IR spectroscopy can identify contaminants such as unreacted indole-4-carboxylic acid or benzyl alcohol .

Advanced Research Questions

Q. How can catalytic systems be optimized for enantioselective synthesis of this compound derivatives?

- Methodology : Asymmetric catalysis using chiral ligands (e.g., (R)-BINOL) in Pd-catalyzed cross-coupling reactions can introduce stereocenters. Kinetic studies (e.g., time-resolved conversion curves) are critical to determine enantiomeric excess (ee) and turnover frequency (TOF) .

- Challenges : Competing pathways (e.g., racemization under acidic conditions) require pH control and low-temperature (<0°C) reaction setups to preserve ee >90% .

Q. What pharmacological mechanisms underlie the antiviral activity of this compound analogs?

- Case Study : 5-Chloropyridin-3-yl 1H-indole-4-carboxylate inhibits SARS-CoV-2 M<sup>pro</sup> with IC50 = 0.25 μM and EC50 = 2.8 μM in Vero E6 cells. Covalent binding to the catalytic cysteine (Cys145) is confirmed via X-ray crystallography .

- Data Contradictions : Discrepancies between in vitro IC50 and cellular EC50 values (e.g., 15 μM for less potent analogs) suggest off-target effects or poor membrane permeability, necessitating structure-activity relationship (SAR) studies .

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound?

- Methodology : Time-dependent density functional theory (TD-DFT) calculations paired with UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) reveal solvatochromic shifts. Electron-withdrawing groups (e.g., -NO2) on the benzyl ring enhance molar absorptivity by 40% .

- Experimental Design : Fluorescence quantum yield (ΦF) measurements require degassing to eliminate oxygen quenching effects, which can reduce ΦF by up to 60% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Use NIOSH-approved respirators (N95) and nitrile gloves to avoid dermal exposure. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste.

- Toxicology : While not classified as carcinogenic (IARC Group 3), acute exposure risks include skin irritation and respiratory sensitization, requiring fume hoods for synthesis .

Data Contradiction and Resolution

Q. How should researchers reconcile discrepancies in reported melting points for indole-carboxylate derivatives?

- Analysis : Variations in mp (e.g., indole-4-carboxaldehyde at 140–146°C vs. indole-3-carboxaldehyde at 193–198°C) may arise from polymorphic forms or residual solvents. DSC thermograms and Karl Fischer titration are recommended to assess crystallinity and moisture content .

Q. Why do catalytic yields for this compound synthesis vary across studies?

- Root Cause : Differences in catalyst activation (e.g., calcination temperature for ammonium cerium phosphate) or solvent purity (e.g., anhydrous vs. technical-grade toluene) can alter yields by 20–25%. Replicating conditions with rigorous solvent drying and catalyst characterization (XRD, BET surface area) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.